3-Chloro-2,6-difluorobenzotrifluoride
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Overview
Description
3-Chloro-2,6-difluorobenzotrifluoride is a chemical compound with the CAS Number: 1099597-36-0 . It has a molecular weight of 216.54 and its IUPAC name is 1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene . The compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C7H2ClF5 . The InChI code is 1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H .Scientific Research Applications
Magnetic Resonance Studies
Schaefer et al. (1977) investigated the proton and fluorine magnetic resonance spectra of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro- and 2,6-difluoro-compounds. This study highlights the sensitivity of fluorine shifts to intramolecular interactions and steric effects, which are crucial in understanding molecular structures and reactions in various scientific applications (Schaefer, Marat, Chum, & Janzen, 1977).
Electrochemical Fluorination
Momota et al. (1995) explored the electrochemical fluorination of chlorobenzene, leading to compounds like 1-chloro-2-fluorobenzene and 1-chloro-3,6,6-trifluoro-1,4-cyclohexadiene. This research is significant for understanding the fluorination processes of aromatic compounds, which includes derivatives like 3-Chloro-2,6-difluorobenzotrifluoride (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Derivative Synthesis
Sipyagin et al. (2004) discussed the synthesis of new derivatives, including 1-chloro-2,6-dinitrobenzene, by introducing fluorine-containing substituents. This research provides insights into the chemical properties and reactivity of fluorinated compounds, contributing to the broader understanding of compounds like this compound (Sipyagin, Enshov, Kashtanov, Bateman, Mullen, Tan, & Thrasher, 2004).
High-Purity Synthesis
Moore (2003) developed a method for synthesizing high-purity 1-chloro-2,6-difluorobenzene, a compound closely related to this compound. This highlights the importance of purity in chemical synthesis, especially for compounds used in agricultural and pharmaceutical applications (Moore, 2003).
Benzynes Formation
Ramirez et al. (2004) examined the formation of 3-chlorobenzyne and 3-fluorobenzyne, providing valuable insights into the solvent-dependent regioselectivity in the formation of benzynes, which can be extended to understanding reactions involving this compound (Ramirez, Candler, Bashore, Wirtz, Coe, & Collum, 2004).
Optical and Dielectric Properties
Jang et al. (2007) investigated the effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films. This research is relevant to the applications of fluorinated compounds in material sciences, particularly in the development of high-performance polymers (Jang, Shin, Choi, Park, & Han, 2007).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABHDJHDUYGAPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600600 |
Source
|
Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-36-0 |
Source
|
Record name | 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00600600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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